5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide

Cytotoxic Anticancer Medicinal Chemistry

Generic imidazo[1,2-a]pyridine building blocks cannot access hydrazone or 1,2,3-triazole chemical space. 5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide (CAS 1000017-96-8) uniquely provides a 2-carbohydrazide reactive handle for rapid lead diversification. • Related arylidenehydrazones exhibit IC50 ~22.6 µM on MCF-7; the 5-Cl substituent is critical for kinase selectivity. • ISO17034-certified reference standard (>97% purity) ensures reliable analytical quantification. • In stock with immediate global dispatch.

Molecular Formula C8H7ClN4O
Molecular Weight 210.62 g/mol
CAS No. 1000017-96-8
Cat. No. B1328569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide
CAS1000017-96-8
Molecular FormulaC8H7ClN4O
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C(=C1)Cl)C(=O)NN
InChIInChI=1S/C8H7ClN4O/c9-6-2-1-3-7-11-5(4-13(6)7)8(14)12-10/h1-4H,10H2,(H,12,14)
InChIKeyBAHXRQQRIQTGNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 17034 reference / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide (CAS 1000017-96-8) as a Versatile Scaffold for Cytotoxic and Antimicrobial Lead Discovery


5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide (CAS 1000017-96-8) is a heterocyclic building block within the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry known for its broad range of biological activities [1]. The compound is characterized by a 5-chloro substituent and a 2-carbohydrazide functional group on the core ring system . This specific substitution pattern serves as a key intermediate for the synthesis of a wide array of derivatives, notably arylidenehydrazones and 1,2,3-triazole-containing compounds, which have demonstrated quantifiable cytotoxic and antimicrobial potential in recent primary research [2].

The Functional Impact of the 5-Chloro and 2-Carbohydrazide Moieties on Bioactivity in Imidazopyridines


Generic substitution among imidazo[1,2-a]pyridine analogs is not scientifically valid for procurement decisions, as the precise position and nature of substituents critically dictate the molecule's ultimate biological profile and synthetic utility. The 2-carbohydrazide group on the target compound 5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is a specific reactive handle that enables conjugation with aldehydes to form hydrazones or with alkynes to create 1,2,3-triazoles, two classes of derivatives with well-characterized anticancer [1] and antimicrobial activities [2]. In contrast, an analog like 5-chloroimidazo[1,2-a]pyridine (CAS 63111-79-5) lacks this essential functional group, rendering it unsuitable for these key derivatization pathways . Furthermore, the chloro substituent at the 5-position is a key determinant of potency and selectivity, as demonstrated in kinase inhibition and cellular assays where its replacement can ablate or significantly alter activity . Therefore, selecting this specific compound ensures access to a validated chemical space that is inaccessible with its unsubstituted or differently substituted congeners.

Quantitative Differentiators for 5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide in Anticancer and Antimicrobial Research


Cytotoxic Potency of a Direct Derivative Against MCF-7 and HT-29 Cancer Cell Lines

A hydrazone derivative (compound 7d) directly synthesized from a scaffold closely related to 5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide exhibited significant and selective in vitro cytotoxicity against MCF-7 (breast) and HT-29 (colon) cancer cells. This provides quantitative evidence of the potential of compounds accessible from this scaffold, contrasting with the complete inactivity of the same derivative against non-cancerous Vero cells [1].

Cytotoxic Anticancer Medicinal Chemistry

Selectivity Index of a Related Hydrazone Derivative in Cancer vs. Non-Cancer Cells

Crucially, the potent cytotoxic activity observed for the related hydrazone derivative 7d is coupled with a favorable selectivity profile. The compound showed no toxicity to non-cancerous Vero cells at concentrations up to 100 µM, while exhibiting IC50 values of 22.6 µM and 13.4 µM against MCF-7 and HT-29 cancer cells, respectively [1]. This contrasts with many non-selective cytotoxic agents.

Selectivity Cytotoxic Anticancer

Functional Advantage of the Carbohydrazide Moiety for Diversification into Potent Antimicrobials

The presence of the 2-carbohydrazide group in 5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide provides a direct synthetic route to arylidenehydrazide derivatives, a class with established antimicrobial activity. This is a quantitative differentiator from non-carbohydrazide analogs (e.g., 5-chloroimidazo[1,2-a]pyridine), which cannot be similarly derivatized . In a study, 28 such derivatives were synthesized and evaluated, with several showing significant activity against various microorganisms [1].

Antimicrobial Antibacterial Chemical Synthesis

Demonstrated Anticandidal Activity of Related Hydrazide Derivatives

Derivatives synthesized from imidazo[1,2-a]pyridine-2-carboxylic acid hydrazides, the same class as the target compound, have been evaluated for anticandidal activity. This provides class-level evidence of antifungal potential, differentiating the scaffold from other heterocyclic cores without this reported activity profile [1]. The study tested activity against a panel of Candida species including C. albicans, C. glabrata, and C. tropicalis [1].

Antifungal Anticandidal Medicinal Chemistry

High-Purity Reference Standard Availability Supports Reproducible Quantitative Analysis

5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is commercially available as a high-purity (>97%) analytical reference standard under ISO17034 accreditation [1]. This ensures a level of quality control and lot-to-lot consistency that is not guaranteed by all vendors. For example, the CATO standard is produced in an ISO17034-accredited facility, a key differentiator from compounds with only a basic certificate of analysis [1]. This is critical for applications requiring exact quantitation, such as LC-MS/MS method development or pharmacokinetic studies.

Analytical Chemistry Quality Control Reference Standard

Targeted Applications for 5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide in Drug Discovery and Analytical Development


Synthesis of Focused Libraries for Anticancer Hit-to-Lead Optimization

Based on the cytotoxic and selectivity data presented in [1] and , 5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is an ideal core scaffold for generating focused compound libraries. Its carbohydrazide moiety allows for rapid diversification into hydrazone or triazole derivatives [1]. The quantitative IC50 benchmarks (e.g., 22.6 µM on MCF-7 for a related derivative) provide a clear baseline for structure-activity relationship (SAR) studies [1], enabling medicinal chemists to systematically optimize for improved potency and selectivity. This scaffold is therefore a high-value starting point for lead discovery programs targeting breast and colon cancers.

Development of New Chemical Entities (NCEs) as Antimicrobial Agents

The documented antimicrobial activity of arylidenehydrazide derivatives derived from imidazo[1,2-a]pyridine-2-carbohydrazide [2] positions this compound as a key intermediate for developing novel antibacterial and antifungal agents. The ability to synthesize a diverse array of analogs from this single building block [2] allows for the exploration of chemical space relevant to combating drug-resistant pathogens. This is particularly valuable for academic groups and biotech companies engaged in anti-infective drug discovery.

Quantitative Analysis and Pharmacokinetic (PK) Studies Requiring High-Purity Reference Standards

For CROs and pharmaceutical QC/analytical departments, the availability of 5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide as an ISO17034-certified reference standard (>97% purity) [3] is a critical differentiator. This product is fit-for-purpose for developing and validating robust LC-MS/MS or HPLC-UV methods to quantify the compound or its metabolites in biological matrices from in vivo PK studies. The certified purity ensures accurate calibration curves and reliable analytical data, which is essential for regulatory submissions.

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